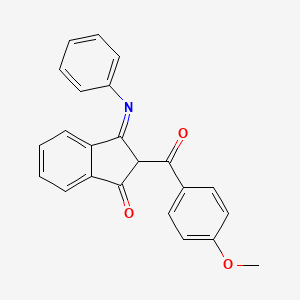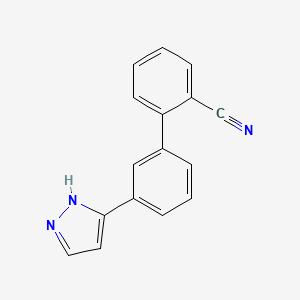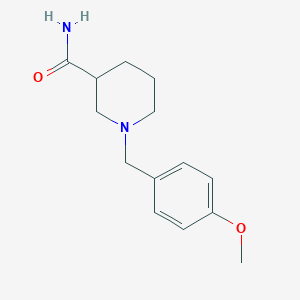
1-(4-methoxybenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-methoxybenzyl)-3-piperidinecarboxamide, also known as MPDC or N-[(4-methoxyphenyl)methyl]-3-piperidinecarboxamide, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MPDC belongs to the class of piperidine derivatives and is synthesized using specific chemical reactions.
作用機序
The mechanism of action of 1-(4-methoxybenzyl)-3-piperidinecarboxamide involves its ability to modulate the activity of certain enzymes and proteins in the brain. 1-(4-methoxybenzyl)-3-piperidinecarboxamide is known to inhibit the activity of the enzyme monoamine oxidase B (MAO-B) and increase the levels of the protein brain-derived neurotrophic factor (BDNF). These effects contribute to the neuroprotective properties of 1-(4-methoxybenzyl)-3-piperidinecarboxamide.
Biochemical and Physiological Effects:
1-(4-methoxybenzyl)-3-piperidinecarboxamide has been shown to have various biochemical and physiological effects. It has been found to increase dopamine levels in the brain, which can improve cognitive function and mood. 1-(4-methoxybenzyl)-3-piperidinecarboxamide also has antioxidant properties and can protect cells from oxidative damage. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been found to improve mitochondrial function, which is important for cellular energy production.
実験室実験の利点と制限
1-(4-methoxybenzyl)-3-piperidinecarboxamide has several advantages as a research tool. It is relatively easy to synthesize and has a high yield. 1-(4-methoxybenzyl)-3-piperidinecarboxamide is also stable under normal laboratory conditions and can be stored for extended periods. However, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has certain limitations as well. It is not water-soluble, which can make it difficult to administer in certain experiments. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well-established.
将来の方向性
There are several potential future directions for research on 1-(4-methoxybenzyl)-3-piperidinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's. 1-(4-methoxybenzyl)-3-piperidinecarboxamide has shown promise in animal models of these diseases, and further research is needed to determine its efficacy in humans. Additionally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been found to have anti-inflammatory properties, which could make it a potential treatment for inflammatory disorders such as multiple sclerosis and rheumatoid arthritis. Finally, 1-(4-methoxybenzyl)-3-piperidinecarboxamide has been shown to have potential as an antidepressant, and further research is needed to explore its use in treating mood disorders.
合成法
The synthesis of 1-(4-methoxybenzyl)-3-piperidinecarboxamide involves the reaction of piperidine with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction yields 1-(4-methoxybenzyl)-3-piperidinecarboxamide as a white crystalline solid with a high yield.
科学的研究の応用
1-(4-methoxybenzyl)-3-piperidinecarboxamide has shown potential in various scientific research applications. One of the most promising areas of research is its potential as a neuroprotective agent. Studies have shown that 1-(4-methoxybenzyl)-3-piperidinecarboxamide can prevent neuronal damage caused by oxidative stress and reduce inflammation in the central nervous system.
特性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-18-13-6-4-11(5-7-13)9-16-8-2-3-12(10-16)14(15)17/h4-7,12H,2-3,8-10H2,1H3,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGUPSRUECBFZEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCC(C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methoxyphenyl)methyl]piperidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[6-(2-fluorophenoxy)hexyl]morpholine](/img/structure/B5231378.png)
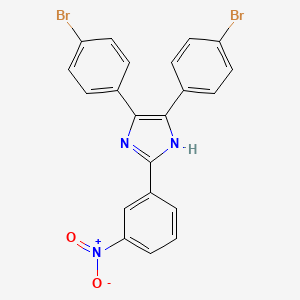

![methyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231397.png)

![3-bromo-N-({[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)benzamide](/img/structure/B5231412.png)
![5-acetyl-2-{[2-(2,4-dichlorophenyl)-2-oxoethyl]thio}-6-methyl-4-(3-methylphenyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5231419.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B5231429.png)
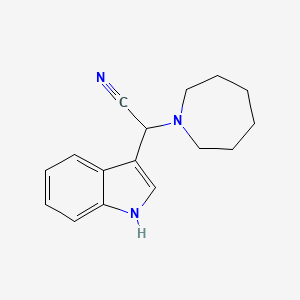
![1-(4-benzyl-1-piperidinyl)-3-[(3,4-dimethoxybenzyl)oxy]-2-propanol hydrochloride](/img/structure/B5231444.png)
